4-Propylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves a two-step synthetic process, starting with the treatment of sulfonyl chloride with a primary amine to yield the corresponding sulfonamide. This method has been applied to various sulfonamides, demonstrating the feasibility of one-pot syntheses from sulfonyl chloride precursors. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insight into the methods that could be adapted for 4-Propylbenzenesulfonamide synthesis (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their chemical reactivity and biological activity. Crystallographic studies, such as those conducted on N-allyl-N-benzyl-4-methylbenzenesulfonamide, reveal significant details about the molecular geometry, including bond lengths and angles, and the arrangement of molecules in the crystal lattice. These structural insights are fundamental for understanding the reactivity and interaction of 4-Propylbenzenesulfonamide with biological targets (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
Sulfonamides like 4-Propylbenzenesulfonamide undergo various chemical reactions, including alkylation, arylation, and reactions with thiolates. These reactions are pivotal for the modification of sulfonamides to enhance their biological activity or to introduce protective groups. The ability of sulfonamides to undergo smooth alkylation and to be deprotected readily via Meisenheimer complexes showcases their versatility in organic synthesis (Fukuyama, Jow, & Cheung, 1995).
Scientific Research Applications
Antibacterial Property
- Scientific Field : Pharmacology
- Application Summary : Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- Methods of Application : Sulfonamides are used as drugs and administered orally or intravenously .
- Results or Outcomes : Sulfonamides have been successful in treating a variety of diseases, but they can cause side effects such as diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .
Synthesis of Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Sulfonamides are used in the synthesis of derivatives via ring opening of aziridines .
- Methods of Application : The synthesis involves the use of magnetically retrievable graphene-based nanohybrids under mild and solvent-free conditions .
- Results or Outcomes : The method is efficient, environmentally benign, and allows for excellent reaction yields. The catalyst can be reused for six consecutive runs without significant loss in its activity .
Biological Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Sulfonamides display a wide variety of biological activities such as anti-fungal, anti-bacterial, anti-thyroid, anti-inflammatory and anti-viral .
- Methods of Application : Sulfonamides are used as chemotherapeutic and preventive agents against several diseases .
- Results or Outcomes : Sulfonamides have been effective in treating a variety of diseases, but their use is associated with potential side effects .
Polymer Synthesis
- Scientific Field : Polymer Chemistry
- Application Summary : Sulfonimidates, a class of compounds that includes sulfonamides, have been utilized as precursors for polymers .
- Methods of Application : The synthesis involves the decomposition of sulfonimidates at elevated temperatures .
- Results or Outcomes : This method has been used to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Alkyl Transfer Reagents
- Scientific Field : Organic Chemistry
- Application Summary : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
- Methods of Application : This application plays on the lability of sulfonimidates under acidic conditions .
- Results or Outcomes : This method is efficient and allows for excellent reaction yields .
Asymmetric Syntheses
- Scientific Field : Organic Chemistry
- Application Summary : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Methods of Application : This application plays on the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .
- Results or Outcomes : This method is efficient and allows for excellent reaction yields .
Safety And Hazards
properties
IUPAC Name |
4-propylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICCMHNIYTXWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367415 | |
Record name | 4-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylbenzenesulfonamide | |
CAS RN |
1132-18-9 | |
Record name | 4-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.